molecular formula C8H8ClNO B195516 4'-Chloroacetanilide CAS No. 539-03-7

4'-Chloroacetanilide

Cat. No.: B195516
CAS No.: 539-03-7
M. Wt: 169.61 g/mol
InChI Key: GGUOCFNAWIODMF-UHFFFAOYSA-N
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Description

4’-Chloroacetanilide, also known as N-(4-chlorophenyl)acetamide, is an organic compound with the molecular formula C₈H₈ClNO. It is a derivative of acetanilide, where a chlorine atom is substituted at the para position of the phenyl ring. This compound is primarily known for its role as an impurity in acetaminophen (paracetamol) and has applications in various chemical processes .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 4’-Chloroacetanilide are not fully understood. It is known that this compound can interact with various enzymes and proteins. For instance, it has been used as an internal standard for isosorbide dinitrate in the assay of sustained-release tablets or capsules containing nitroglycerin, isosorbide dinitrate, or pentaerythritol tetranitrate by high-performance liquid chromatography .

Cellular Effects

Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4’-Chloroacetanilide may change over time. This could be due to the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

4’-Chloroacetanilide may be involved in various metabolic pathways. It could interact with enzymes or cofactors, and may also affect metabolic flux or metabolite levels .

Transport and Distribution

It could potentially interact with transporters or binding proteins, and may also affect its localization or accumulation .

Subcellular Localization

It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4’-Chloroacetanilide can be synthesized through the acetylation of 4-chloroaniline. The reaction involves the use of acetic anhydride or acetyl chloride as the acetylating agent. The general reaction is as follows: [ \text{4-chloroaniline} + \text{acetic anhydride} \rightarrow \text{4’-chloroacetanilide} + \text{acetic acid} ]

Industrial Production Methods: In industrial settings, the synthesis of 4’-chloroacetanilide is typically carried out in large reactors where 4-chloroaniline is reacted with acetic anhydride under controlled temperature and pressure conditions. The reaction mixture is then purified through crystallization or distillation to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 4’-Chloroacetanilide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or using reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.

Major Products Formed:

Scientific Research Applications

4’-Chloroacetanilide has several applications in scientific research:

Comparison with Similar Compounds

  • 4-Methylacetanilide
  • 4-Nitroacetanilide
  • 4-Fluoroacetanilide

Comparison: 4’-Chloroacetanilide is unique due to the presence of the chlorine atom, which imparts distinct chemical and physical properties. Compared to its analogs, it exhibits different reactivity patterns and biological activities. For instance, 4-nitroacetanilide is more prone to reduction reactions, while 4-fluoroacetanilide has different electronic effects due to the fluorine atom .

Properties

IUPAC Name

N-(4-chlorophenyl)acetamide
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InChI

InChI=1S/C8H8ClNO/c1-6(11)10-8-4-2-7(9)3-5-8/h2-5H,1H3,(H,10,11)
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InChI Key

GGUOCFNAWIODMF-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)NC1=CC=C(C=C1)Cl
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Molecular Formula

C8H8ClNO
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DSSTOX Substance ID

DTXSID0060228
Record name 4-Chloroacetanilide
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Molecular Weight

169.61 g/mol
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Physical Description

Solid; [HSDB] White or light brown powder; [Alfa Aesar MSDS]
Record name p-Chloroacetanilide
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Boiling Point

333 °C
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Solubility

PRACTICALLY INSOL IN /COLD/ WATER; READILY SOL IN ALC, ETHER; READILY SOL IN CARBON DISULFIDE; SLIGHTLY SOL IN CARBON TETRACHLORIDE, BENZENE, SOL IN HOT WATER
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Density

1.385 AT 22 °C/4 °C
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Vapor Pressure

0.0000963 [mmHg]
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Color/Form

ORTHORHOMBIC CRYSTALS FROM AQ GLACIAL ACETIC ACID, ALCOHOL, OR ACETONE

CAS No.

539-03-7
Record name N-(4-Chlorophenyl)acetamide
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Record name Acetamide, N-(4-chlorophenyl)-
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Melting Point

178-179 °C
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Synthesis routes and methods I

Procedure details

In one example, under nitrogen gas, a stirred mixture of 4-Chloro-1-nitrobenzene (e.g., about 1 g, 6.35 mmol), thioacetic acid (e.g., about 1.93 g, 25.39 mmol), K2CO3 (e.g., about 0.050 g, 0.36 mmol), and dry Triton-X 405 (e.g., about 0.010 g) were heated at about 150° C. The progress of the reaction was monitored by HPLC and GC. After four hours the reaction was cooled to room temperature, and acetone (e.g., about 8 mL) was added and filtered through a sintered glass funnel. Evaporation of the acetone produced about 0.975 g of N-(4-Chloro-phenyl)-acetamide (e.g., about 91%).
Quantity
1 g
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What analytical techniques are commonly used to determine the presence and quantity of 4'-Chloroacetanilide?

A1: Several analytical methods have been employed to characterize and quantify this compound. These include:

  • Gas Chromatography (GC): GC coupled with mass spectrometry (GC/MS) offers a direct and selective approach for quantifying this compound, particularly in pharmaceutical preparations. This technique allows for the separation and identification of the compound based on its retention time and mass spectral characteristics. [, , ]
  • High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with diode-array detection (HPLC-DAD), provides a robust and sensitive method for analyzing this compound in various matrices. This technique leverages the compound's unique chromatographic behavior to separate it from other components, allowing for accurate quantitation using a UV-Vis detector. [, , , , , , , , ]
  • Thin Layer Chromatography (TLC): TLC coupled with densitometry offers a simple and cost-effective approach for the identification and quantification of this compound in pharmaceutical formulations, particularly tablets. This method relies on the compound's differential migration on a TLC plate, followed by densitometric analysis to determine its concentration. []

Q2: Can you elaborate on the specific applications of these analytical techniques in studying this compound?

A2: Certainly!

  • GC/MS: This technique excels in determining this compound alongside other related substances, especially in complex mixtures. It's particularly valuable for stability-indicating studies, allowing researchers to assess the degradation of a drug substance and quantify potential impurities like this compound. []
  • HPLC-DAD: This method shines in analyzing multi-component pharmaceutical products, such as cough and cold medications, where this compound might be present as an impurity. The diode-array detector allows for the simultaneous detection of multiple compounds, including this compound, at their respective wavelengths. []
  • TLC: Being a simpler and more accessible technique, TLC proves useful for routine quality control analysis of pharmaceutical products containing this compound. It helps confirm the identity and purity of the drug substance by separating it from potential impurities. []

Q3: What is known about the toxicity of this compound?

A3: this compound is considered a potential genotoxic and nephrotoxic impurity. [, ] It has been found to induce the formation of methemoglobin in erythrocytes. This process, driven by the oxidation of hemoglobin, can disrupt oxygen transport in the body. [, , ]

Q4: Are there any studies on the long-term effects of exposure to this compound?

A4: While research has identified this compound as a potential impurity in pharmaceutical products and explored its metabolic pathways, specific long-term toxicity studies on this compound are limited in the provided research.

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C8H8ClNO, and its molecular weight is 169.61 g/mol.

Q6: How do structural modifications to the this compound molecule impact its biological activity?

A6: The presence of the chlorine atom at the 4' position of the acetanilide moiety is crucial for its interaction with certain enzymes, like aryl acylamidase. [] Modifications to this structure, such as substitution at different positions or alteration of the amide bond, can significantly alter its activity and metabolic fate.

Q7: How is this compound metabolized?

A7: Studies have shown that this compound can be metabolized by various organisms, including fish and microorganisms, via different pathways. One prominent pathway involves the enzyme aryl acylamidase, which catalyzes the hydrolysis of the amide bond, leading to the formation of 4-chloroaniline. [, ] Other metabolic transformations include N-deacetylation to 4-chloroaniline, N-hydroxylation to form N-hydroxy-4-chloroacetanilide, and subsequent oxidation to 4-chloronitrosobenzene. [, , ]

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